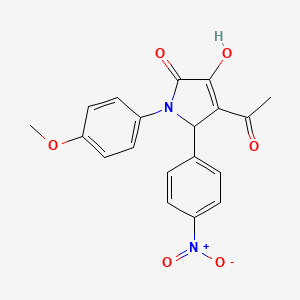
1-(4-chlorophenyl)-4-(3-fluorobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-4-(3-fluorobenzyl)piperazine, also known as 3-FCPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential use in various research applications.
Scientific Research Applications
1-(4-chlorophenyl)-4-(3-fluorobenzyl)piperazine has been used in various scientific research applications, including neuroscience and pharmacology. It has been shown to have an affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. This makes it a potential candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-(3-fluorobenzyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A and 5-HT2A receptors. This results in the modulation of neurotransmitter release and the regulation of neuronal activity. It has also been shown to have an effect on the dopamine and norepinephrine systems, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body. It has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its stimulant effects. It has also been shown to decrease the activity of the HPA axis, which is involved in the stress response. Additionally, it has been shown to have an effect on the immune system, specifically the production of cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-chlorophenyl)-4-(3-fluorobenzyl)piperazine in lab experiments is its high affinity for serotonin receptors, which makes it a potential candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders. However, one of the limitations is the lack of knowledge about its long-term effects and potential toxicity.
Future Directions
There are several future directions for the research on 1-(4-chlorophenyl)-4-(3-fluorobenzyl)piperazine. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders. Another direction is to study its long-term effects and potential toxicity, which will be important for the development of new drugs. Additionally, there is a need for more research on the structure-activity relationship of this compound and its analogs to identify potential new drug candidates.
Synthesis Methods
The synthesis method for 1-(4-chlorophenyl)-4-(3-fluorobenzyl)piperazine involves the reaction of 4-chlorobenzyl chloride with 3-fluorobenzylamine in the presence of piperazine. The reaction is carried out under specific conditions, including temperature, pressure, and solvent, to obtain the desired product. The yield of the product is dependent on the reaction conditions and the purity of the starting materials.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2/c18-15-4-6-17(7-5-15)21-10-8-20(9-11-21)13-14-2-1-3-16(19)12-14/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDBPRXVZHDTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669532 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5189255.png)
![1-(4-ethoxyphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5189265.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5189292.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5189298.png)
![methyl 4-{[1-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B5189303.png)
![3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine](/img/structure/B5189307.png)
![4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5189313.png)
![4-[(4-bromophenyl)amino]-3-nitro-1-phenyl-2(1H)-quinolinone](/img/structure/B5189321.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-furamide](/img/structure/B5189329.png)
![(3-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5189347.png)
![(3R*,4R*)-1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5189349.png)
![(3R*,4R*)-1-(4-methylbenzoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5189354.png)
